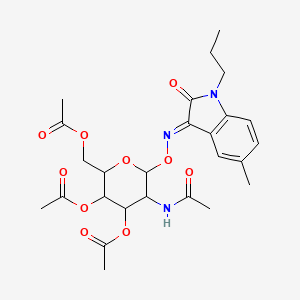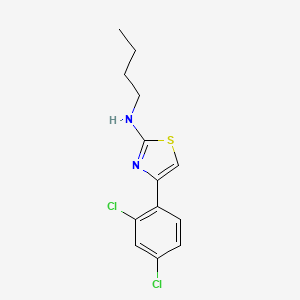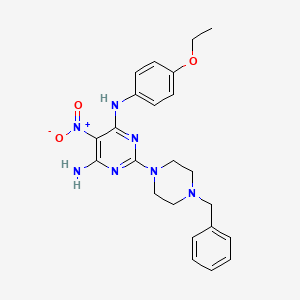
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 2138297-43-3 . It has a molecular weight of 180.68 . The IUPAC name for this compound is (2,6-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a storage temperature of 4 degrees Celsius .科学的研究の応用
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride has been used in a variety of scientific research applications. One of the most common uses is as a reducing agent in chemical reactions. It has also been used in the synthesis of various organic compounds, including hydrazones, oximes, and semicarbazones. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is not well understood. However, it is believed that its reducing properties play a key role in its ability to catalyze chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is its ability to act as a reducing agent, making it useful in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations, including its limited solubility in some solvents and its potential to decompose at high temperatures.
将来の方向性
There are several future directions for research involving (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride. One area of interest is in the development of new drugs and pharmaceuticals. Additionally, there is potential for further research into the mechanism of action of this compound and its use as a reducing agent in chemical reactions. Finally, there is potential for research into the synthesis of new organic compounds using this compound as a starting material.
Conclusion:
In conclusion, this compound is a useful chemical compound that has a variety of scientific research applications. Its ability to act as a reducing agent makes it useful in a variety of chemical reactions, and it has potential for use in the development of new drugs and pharmaceuticals. While there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, it is clear that it has significant potential for use in scientific research.
合成法
The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride involves the reaction of 2,6-dimethyl-4-oxoheptanoic acid with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(2,6-dimethyloxan-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZQIRSTDKDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)




![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)

![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)
